molecular formula C18H20N2O7S B2959480 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide CAS No. 1172254-34-0

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2959480
CAS No.: 1172254-34-0
M. Wt: 408.43
InChI Key: URODGZJEXSFTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfonamide class of small molecules, characterized by a furan-2-carboxamide core substituted with a [(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl group and an N-[(oxolan-2-yl)methyl] side chain. The sulfamoyl bridge (-SO₂-NH-) is a critical pharmacophore for enzyme inhibition, often seen in antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c21-18(19-10-13-2-1-7-24-13)15-5-6-17(27-15)28(22,23)20-9-12-3-4-14-16(8-12)26-11-25-14/h3-6,8,13,20H,1-2,7,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URODGZJEXSFTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or sulfide.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions on the benzodioxole ring can introduce various functional groups.

Scientific Research Applications

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, while the sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core motifs:

Category 1: Sulfonamide Derivatives with Benzodioxol Moieties
Compound Name Key Features Biological Activity Reference
N-[(2H-1,3-benzodioxol-5-yl)methyl]ethane-1-sulfonamide Benzodioxol-methyl sulfamoyl + ethyl chain Potential enzyme inhibitor (unpublished)
4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Benzodioxol-methyl sulfonamide + biphenyl-carboxylic acid Dual 5-LOX/mPGES-1 inhibitor (IC₅₀: 0.2 µM)
5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide Benzodioxol-methyl sulfamoyl + halogenated benzamide Anticancer/antimicrobial (hypothesized)

Key Observations :

  • The benzodioxol-methyl sulfamoyl group enhances binding to hydrophobic enzyme pockets, as demonstrated in for 5-LOX inhibition.
  • Halogenation (e.g., bromo/fluoro in ) improves metabolic stability but may reduce solubility.
Category 2: Furan/Sulfonamide Hybrids
Compound Name Key Features Biological Activity Reference
5-Bromofuran-2-sulfonyl chloride (Intermediate) Brominated furan-sulfonyl chloride Antimicrobial precursor (Gram-positive)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Furan-oxadiazole + sulfamoyl benzamide Antifungal (C. albicans MIC: 8 µg/mL)
Compound 1066 (6-amino-9-...-purine-sulfamoyl) Purine-sulfamoyl + dihydroxytetrahydrofuran Quorum sensing inhibitor (P. aeruginosa)

Key Observations :

  • Furan rings (as in LMM11) contribute to π-π stacking interactions with microbial targets .
  • The oxolan-2-ylmethyl group in the target compound may mimic the dihydroxytetrahydrofuran in ’s Compound 1066, improving solubility and cellular uptake.
Category 3: Oligonucleotide Derivatives with Sulfamoyl/Thiophosphate Linkers
Compound Name Key Features Biological Activity Reference
N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-...oxolan-2-yl]-6-oxo-...purin-2-yl}-2-methylpropanamide Thiophosphate-modified oligonucleotide Gene silencing (in vitro)
N-{9-[(2R,4S,5S)-5-({[Bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-...oxolan-2-yl]-9H-purin-6-yl}benzamide Sulfanyl-methyl phosphoramidite Therapeutic oligonucleotide (stability+)

Key Observations :

  • Sulfamoyl/thiophosphate linkers (e.g., in –4) improve nuclease resistance and cellular delivery.
  • The target compound’s sulfamoyl group may similarly stabilize interactions with nucleic acid targets.

Biological Activity

5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural composition, including a furan ring, a benzodioxole moiety, and a sulfamoyl group, which may contribute to its diverse biological properties. This article aims to explore the biological activity of this compound based on recent research findings, case studies, and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O7SC_{18}H_{20}N_{2}O_{7}S, with a molecular weight of 396.43 g/mol. Its IUPAC name is this compound. The structural features are critical in determining its interaction with biological systems.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The benzodioxole moiety can engage with various biological targets, while the sulfamoyl group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of enzyme activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antidiabetic Activity : Research indicates that benzodioxole derivatives exhibit significant inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. A related study reported IC50 values of 0.85 µM for one derivative against α-amylase, suggesting strong potential for managing diabetes .
  • Anticancer Properties : The compound shows promise in anticancer applications. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines while maintaining low toxicity toward normal cells. For instance, certain derivatives displayed IC50 values ranging from 26 to 65 µM against cancer cells .
  • Antimicrobial Activity : Compounds containing the benzodioxole nucleus have been noted for their antimicrobial properties, making them suitable candidates for further exploration in drug development aimed at treating infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vivo Studies : One study utilized a streptozotocin-induced diabetic mouse model to assess the antidiabetic effects of related benzodioxole derivatives. The results showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL following treatment with specific doses .
  • Cytotoxicity Assessments : MTS assays were employed to evaluate the cytotoxic effects across different cell lines. The findings indicated that while some derivatives were effective against cancer cells, they exhibited negligible toxicity towards normal cells (IC50 > 150 µM) .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique attributes of this compound:

Compound NameStructureBiological Activity
Compound AStructure AAntidiabetic
Compound BStructure BAnticancer
This compound Current Compound Antidiabetic, Anticancer

Q & A

Q. What are the recommended synthetic routes for 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide?

Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Sulfamoylation : Reacting the benzodioxolylmethyl amine with chlorosulfonic acid derivatives to introduce the sulfamoyl group .
  • Carboxamide Formation : Coupling the sulfamoyl intermediate with oxolan-2-ylmethylamine using carbodiimide-based reagents (e.g., DCC or EDCI) and catalytic DMAP in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural characterization be performed for this compound?

Answer: Use a combination of spectroscopic and spectrometric techniques:

  • NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the benzodioxole methylene protons typically resonate at δ 4.2–4.5 ppm .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ or EI modes) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in vitro?

Answer: Design assays based on hypothesized targets (e.g., enzyme inhibition or receptor binding):

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cell-Based Assays : Assess cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Q. What strategies are effective for analyzing contradictory bioactivity data?

Answer: Contradictions may arise due to:

  • Purity Variability : Verify compound purity (>98%) via HPLC (C18 column, UV detection at 254 nm) .
  • Solubility Issues : Optimize DMSO stock concentrations (<1% v/v in assays) to avoid solvent interference .
  • Assay Conditions : Replicate experiments under controlled pH, temperature, and ionic strength. Use statistical tools (e.g., ANOVA) to identify outliers .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Substituent Modification : Systematically alter the benzodioxole or oxolane moieties and compare bioactivity. For example, replace the oxolane with a tetrahydropyran group to assess steric effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2). Validate with MD simulations (GROMACS) .

Methodological Guidance

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the compound’s fragmentation pattern .
  • Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) to enhance sensitivity .

Q. How can researchers assess the compound’s physicochemical properties (e.g., logP, pKa)?

Answer:

  • logP : Determine via shake-flask method (octanol/water partitioning) or reverse-phase HPLC (calibration with reference standards) .
  • pKa : Use potentiometric titration (GLpKa instrument) or UV-Vis spectroscopy at varying pH .

Advanced Experimental Design

Q. What in silico tools can predict this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Toxicity Profiling : Apply ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity .

Q. How can formulation stability studies be designed for this compound?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via LC-MS .
  • Excipient Compatibility : Test with common excipients (e.g., lactose, PVP) using DSC and FTIR to detect interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.